N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
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Overview
Description
N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is a complex organic compound that features a pyridine ring, an oxadiazole ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate. The final step involves the alkylation of the amine group with 4-methoxybenzyl chloride and methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the oxadiazole ring can produce 3-amino-4-methylphenyl derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies, including binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
- **N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
Uniqueness
N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is unique due to the specific combination of functional groups and rings in its structure. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the methoxy group can influence the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-6-10-18(11-7-16)21-25-23(29-26-21)20-5-4-14-24-22(20)27(2)15-17-8-12-19(28-3)13-9-17/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTYOBAXKOJVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N(C)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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